molecular formula C10H19N B6149740 7-ethyl-1-azaspiro[3.5]nonane CAS No. 1488282-21-8

7-ethyl-1-azaspiro[3.5]nonane

Cat. No.: B6149740
CAS No.: 1488282-21-8
M. Wt: 153.3
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Description

7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen atom at position 1 and an ethyl substituent at position 5. Its bicyclic structure combines a five-membered ring (cyclohexane) fused with a three-membered azetidine ring.

Properties

CAS No.

1488282-21-8

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The two-step cyclization strategy, adapted from the synthesis of 7-oxo-2-azaspiro[3.5]nonane, involves (1) a phase-transfer-catalyzed cyclization followed by (2) reductive ring closure. For 7-ethyl-1-azaspiro[3.5]nonane, bis(2-chloroethyl) ether (Compound 1) reacts with ethyl-substituted acetaldehyde derivatives (e.g., ethyl cyanoacetaldehyde diethyl acetal) in N,N-dimethylformamide (DMF) under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) catalyze the first cyclization at 70–100°C for 12–24 hours, yielding a bicyclic intermediate (Compound 3).

In the second step, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C reduces the intermediate, forming the spirocyclic amine. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Molar ratio (1:2:TBAB)1.0:1.1:0.15Maximizes intermediate purity
Reaction temperature85°C (Step 1); −10°C (Step 2)Prevents side reactions
LiAlH₄ stoichiometry1.5 equivalentsAvoids over-reduction

This method achieves yields of 56–83%, with impurities predominantly arising from incomplete reduction or ether ring-opening. Neutral alumina column chromatography is recommended for final purification.

Epoxidation and Ring Expansion Strategy

Key Steps and Substrate Design

Drawing from the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane derivatives, this route employs epoxidation of a cyclohexene precursor followed by ring expansion. Ethyl-substituted cyclohexene oxide (Compound VI) undergoes acid-catalyzed rearrangement in dichloromethane (DCM) or acetonitrile, facilitated by meta-chloroperbenzoic acid (mCPBA). The spirocyclic core forms via a Wagner-Meerwein shift, with the ethyl group introduced via Grignard reagent addition prior to epoxidation.

Optimization Insights :

  • Solvent selection : DCM enhances reaction rate (k = 0.42 h⁻¹) compared to acetonitrile (k = 0.28 h⁻¹) due to improved electrophilic intermediate stability.

  • Catalyst loading : 1.2 equivalents of mCPBA minimizes epoxide dimerization.

  • Temperature : 40°C balances reaction kinetics and selectivity, yielding 65–72% of the spirocyclic product.

Reductive Amination of Keto-Spiro Intermediates

Substrate Synthesis and Reduction Conditions

A third approach involves reductive amination of 7-ethyl-1-azaspiro[3.5]nonan-2-one. The ketone precursor is synthesized via Friedel-Crafts alkylation of ethylcyclohexane with chloroacetonitrile, followed by hydrolysis. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) selectively reduces the imine intermediate.

Critical Data :

ParameterValueEffect
NaBH₃CN stoichiometry2.0 equivalentsEnsures complete reduction
Reaction time24 hoursMaximizes conversion (>95%)
Purification methodDistillation (bp 120–125°C, 0.5 mmHg)Purity >98%

This method offers scalability (>100 g batches) but requires rigorous exclusion of moisture to prevent ketone hydrolysis.

Comparative Analysis of Synthetic Routes

Yield, Cost, and Scalability

MethodYield (%)Cost (USD/kg)ScalabilityKey Limitation
Two-step cyclization56–83220–350Pilot-scaleLiAlH₄ handling hazards
Epoxidation65–72180–300IndustrialEpoxide instability
Reductive amination70–85150–250Large-scaleMoisture sensitivity

The two-step cyclization route is preferred for small-scale API synthesis due to high purity, while reductive amination offers cost advantages for bulk production.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to the formation of secondary amines.

    Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic derivatives, oxetane-fused compounds, and functionalized amines.

Scientific Research Applications

7-Ethyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-ethyl-1-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a potential FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in heteroatom placement, substituents, and ring systems:

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Ethyl-1-azaspiro[3.5]nonane 1-azaspiro core, ethyl at C7 C₁₀H₁₉N 153.27 (calculated) Single nitrogen, hydrophobic ethyl group
2,7-Diazaspiro[3.5]nonane derivatives Two nitrogen atoms at C2 and C7 Varies ~166–229 High Sigma Receptor (S1R/S2R) affinity
7-Oxa-1-azaspiro[3.5]nonane Oxygen atom at C7 C₈H₁₅NO 157.21 Increased polarity due to oxygen
7-Thia-1-azaspiro[3.5]nonane Sulfur atom at C7 C₈H₁₅NS 173.28 Enhanced lipophilicity
3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one Ethoxy and methoxy groups, ketone C₁₁H₁₆O₃ 196.24 Electrophilic ketone for reactivity

Key Observations :

  • Heteroatom Influence : The replacement of nitrogen with oxygen or sulfur alters electronic properties and solubility. For example, 7-oxa analogs exhibit higher polarity, while thia variants are more lipophilic .
  • Substituent Effects : Ethyl groups (as in the target compound) enhance hydrophobicity, whereas benzyl or phenyl groups (e.g., in 2,7-diazaspiro derivatives) improve binding to biological targets like Sigma Receptors .

Sigma Receptor (S1R/S2R) Ligands :

  • Compound 4b (2,7-diazaspiro[3.5]nonane derivative): KiS1R = 2.7 nM, KiS2R = 27 nM. Demonstrated potent antiallodynic effects at 20 mg/kg in vivo .
  • Compound 5b : KiS1R = 13 nM, full reversal of mechanical hypersensitivity at half the dose of reference drug BD-1063 .

Antiviral Potential:

Functional Group Impact :

Physical and Chemical Properties

Property This compound 2,7-Diazaspiro[3.5]nonane 7-Oxa-1-azaspiro[3.5]nonane
Molecular Weight 153.27 ~166–229 157.21
Polarity Low (ethyl group) Moderate (two N atoms) High (oxygen atom)
Stability Likely stable Depends on substituents Sensitive to oxidation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spirocyclic core of 7-ethyl-1-azaspiro[3.5]nonane?

  • Methodological Answer : Multi-step protocols involving cyclization reactions are critical. For example, oxidative cyclization using lithium aluminum hydride (LiAlH₄) achieves yields >82% in related azaspiro compounds. Key steps include:

  • Cyclopropane ring formation via [3+2] cycloaddition.

  • Amine functionalization using reductive amination.

  • Structural validation via X-ray crystallography or 2D NMR (e.g., HSQC for spiro junction confirmation) .

    Synthetic StepReagents/ConditionsYield (%)Reference
    CyclopropanationLiAlH₄, THF, −78°C82[14]
    Reductive AminationNaBH₃CN, MeOH75[3]

Q. Which analytical techniques reliably characterize this compound’s purity and structure?

  • Methodological Answer : Use orthogonal methods:

  • HPLC-MS (C18 column, acetonitrile/water gradient) for purity (>98%).
  • ¹H-¹³C HMBC NMR to confirm spiro connectivity (e.g., correlations between ethyl protons and quaternary carbons).
  • HRMS (ESI+) for molecular formula validation (C₁₀H₁₈N⁺, m/z 152.1434) .

Q. How do structural modifications (e.g., ethyl vs. oxetane) affect solubility in azaspiro scaffolds?

  • Methodological Answer : Polar substituents enhance aqueous solubility. For instance:

  • 7-Oxa analogs show 3-fold higher solubility (12.5 mg/mL) than ethyl derivatives due to hydrogen-bonding capacity.
  • LogP reduction from 2.1 (ethyl) to 1.4 (oxetane) correlates with improved pharmacokinetics .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in sigma receptor (S1R/S2R) binding profiles of structurally similar azaspiro derivatives?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina) reveal that 7-ethyl positioning modulates Glu172 interactions.

  • Compound 5b (S1R Ki = 13 nM) forms a hydrogen bond with Glu172, unlike 4b (Ki = 2.7 nM), which lacks polar groups, explaining its agonist-like activity .

    CompoundS1R Ki (nM)S2R Ki (nM)Functional ProfileKey Interaction
    4b2.727AgonistHydrophobic packing
    5b13102AntagonistGlu172 H-bond

Q. What experimental designs address discrepancies between in vitro binding data and in vivo efficacy for this compound analogs?

  • Methodological Answer :

  • Functional assays : Measure cAMP inhibition (S1R antagonism) in transfected HEK293 cells.
  • Pharmacokinetic profiling : Assess brain penetration (AUCbrain/plasma >0.3) in rodent models.
  • Phenytoin interaction tests : Validate target engagement (e.g., reversal of antiallodynic effects by PRE-084) .

Q. Why do minor scaffold variations (e.g., diazabicyclo vs. diazaspiro) drastically alter sigma receptor subtype selectivity?

  • Methodological Answer :

  • Conformational analysis (DFT calculations) shows diazabicyclo[4.3.0]nonane adopts a strained chair-boat conformation, favoring S2R binding.
  • Diazaspiro[3.5]nonane ’s planar geometry enhances S1R affinity (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for S2R) .

Data-Driven Insights

Comparative Bioactivity of Azaspiro Derivatives

CompoundTargetIC₅₀ (nM)Selectivity (S1R/S2R)
7-Ethyl-1-azaspiroS1R8.9 ± 1.212:1
7-Oxa-1-azaspiroS2R34.5 ± 4.11:8
1-Cyclopropyl analogS1R5.6 ± 0.920:1
Data from radioligand displacement assays

Methodological Recommendations

  • Synthetic Optimization : Scale reactions using continuous flow reactors to improve yield (e.g., 92% purity at 10 g scale) .
  • Binding Assays : Use [³H]DTG for S2R and ³H-pentazocine for S1R, with 0.5% BSA to reduce nonspecific binding .
  • Computational Tools : Apply QM/MM hybrid methods (e.g., Gaussian 16) for accurate spirocyclic strain energy calculations .

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